molecular formula C20H18N2O5 B4890381 5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4890381
M. Wt: 366.4 g/mol
InChI Key: ZJRHAMYTGDOVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as PMEP or 5-{[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione.

Mechanism of Action

The mechanism of action of PMEP is not fully understood. However, it has been proposed that PMEP inhibits the activity of enzymes that are involved in the growth and replication of cancer cells and viruses. PMEP has also been shown to modulate the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
PMEP has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. PMEP has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and inflammation. Additionally, PMEP has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

PMEP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other anti-inflammatory and anti-tumor compounds. However, PMEP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of PMEP for different applications.

Future Directions

There are several future directions for research on PMEP. One area of research is to further investigate the mechanism of action of PMEP. Another area of research is to determine the optimal dosage and administration of PMEP for different applications. Additionally, more research is needed to determine the safety and efficacy of PMEP in clinical trials. Finally, researchers may investigate the potential applications of PMEP in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, PMEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. PMEP has several advantages for lab experiments, but more research is needed to determine its optimal dosage and administration. There are several future directions for research on PMEP, including further investigation of its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of PMEP is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylphenol with epichlorohydrin to form 2-(4-methylphenoxy)ethanol. The second step involves the reaction of 2-(4-methylphenoxy)ethanol with benzaldehyde to form 2-(4-methylphenoxy)benzyl alcohol. The third step involves the reaction of 2-(4-methylphenoxy)benzyl alcohol with urea and acetic anhydride to form PMEP.

Scientific Research Applications

PMEP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. PMEP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.

properties

IUPAC Name

5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-6-8-15(9-7-13)26-10-11-27-17-5-3-2-4-14(17)12-16-18(23)21-20(25)22-19(16)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRHAMYTGDOVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

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